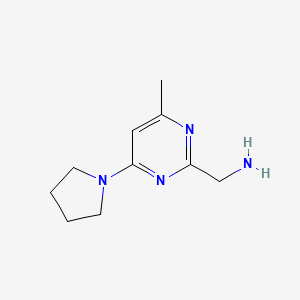

(4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

CAS No.:

Cat. No.: VC17870554

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4 |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine |

| Standard InChI | InChI=1S/C10H16N4/c1-8-6-10(13-9(7-11)12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3 |

| Standard InChI Key | LXFKDGYUFOFAKW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)CN)N2CCCC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methanamine, and its canonical SMILES representation is CC1=CC(=NC(=N1)CN)N2CCCC2 . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.26 g/mol |

| InChIKey | LXFKDGYUFOFAKW-UHFFFAOYSA-N |

| PubChem CID | 83618707 |

The pyrimidine ring’s substitution pattern enhances its potential for biological interactions, particularly through hydrogen bonding and π-π stacking .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related pyrimidine derivatives exhibit planar ring systems with dihedral angles between substituents influencing packing efficiency . For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine crystallizes with two molecules in the asymmetric unit, linked via N–H···N hydrogen bonds . Spectroscopic characterization (e.g., NMR, IR) would typically reveal signals corresponding to the amine (-NH), pyrrolidine ring, and aromatic pyrimidine protons.

Synthesis and Preparation

Synthetic Routes

The synthesis of pyrimidine derivatives generally involves condensation reactions or nucleophilic substitutions. For (4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine, a plausible route includes:

-

Formation of the pyrimidine core: Cyclocondensation of β-diketones or amidines with aldehydes.

-

Introduction of substituents:

-

Methylation at position 4 using methylating agents (e.g., CHI).

-

Nucleophilic substitution with pyrrolidine at position 6.

-

Amination at position 2 via reductive amination or direct substitution.

-

A related compound, N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide, was synthesized using multi-step alkylation and amidation reactions, suggesting analogous strategies could apply.

Optimization Challenges

Key challenges include controlling regioselectivity during substitution and minimizing side reactions. For instance, in the synthesis of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, purification was required to remove phosphorous salt impurities, highlighting the need for precise reaction conditions .

Pharmacological Applications

Comparative Analysis

| Compound | Activity | Target |

|---|---|---|

| (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine | Under investigation | Not yet identified |

| Nilotinib (similar pyrimidine derivative) | BCR-ABL kinase inhibition | Chronic myeloid leukemia |

Research Findings and Future Directions

Current Studies

-

Structural analogs: Derivatives with piperidine or morpholine substituents show enhanced bioavailability .

-

Drug discovery: The primary amine group facilitates conjugation with targeting moieties (e.g., antibodies) .

Knowledge Gaps

-

Mechanism of action: Limited understanding of binding partners.

-

In vivo efficacy: No pharmacokinetic or toxicity profiles available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume